2,2'-(Isopropylidenebis(p-phenyleneoxy))bis(4,6-bis(allyloxy)-1,3,5-triazine)
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Overview
Description
2,2’-[(Isopropylidenebis(p-phenyleneoxy)]bis[4,6-bis(allyloxy)-1,3,5-triazine] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core with allyloxy groups and isopropylidene-linked phenyleneoxy groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 2,2’-[(Isopropylidenebis(p-phenyleneoxy)]bis[4,6-bis(allyloxy)-1,3,5-triazine] typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with allyl alcohol to form 4,6-bis(allyloxy)-1,3,5-triazine. This intermediate is then reacted with isopropylidenebis(p-phenyleneoxy) to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2,2’-[(Isopropylidenebis(p-phenyleneoxy)]bis[4,6-bis(allyloxy)-1,3,5-triazine] undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The triazine ring can be reduced under specific conditions to form amine derivatives.
Substitution: The allyloxy groups can be substituted with other nucleophiles, such as halides or amines, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
2,2’-[(Isopropylidenebis(p-phenyleneoxy)]bis[4,6-bis(allyloxy)-1,3,5-triazine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of advanced materials, including polymers and resins.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component of therapeutic agents.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants due to its thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 2,2’-[(Isopropylidenebis(p-phenyleneoxy)]bis[4,6-bis(allyloxy)-1,3,5-triazine] involves its interaction with molecular targets through its functional groups. The allyloxy groups can form covalent bonds with nucleophilic sites on target molecules, while the triazine core provides stability and rigidity. This compound can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Compared to other similar compounds, 2,2’-[(Isopropylidenebis(p-phenyleneoxy)]bis[4,6-bis(allyloxy)-1,3,5-triazine] stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP): A diamino monomer used in the synthesis of polyimides.
4,4’-Isopropylidenebis(p-phenyleneoxy)dianiline (HFBAPP): Used in the preparation of epoxy resins with high thermal stability.
1,1’-Isopropylidenebis(p-phenyleneoxy)di-2-propanol diacrylate: A compound with similar structural elements but different functional groups
These compounds share some structural similarities but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of 2,2’-[(Isopropylidenebis(p-phenyleneoxy)]bis[4,6-bis(allyloxy)-1,3,5-triazine].
Properties
CAS No. |
85896-29-3 |
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Molecular Formula |
C33H34N6O6 |
Molecular Weight |
610.7 g/mol |
IUPAC Name |
2-[4-[2-[4-[[4,6-bis(prop-2-enoxy)-1,3,5-triazin-2-yl]oxy]phenyl]propan-2-yl]phenoxy]-4,6-bis(prop-2-enoxy)-1,3,5-triazine |
InChI |
InChI=1S/C33H34N6O6/c1-7-19-40-27-34-28(41-20-8-2)37-31(36-27)44-25-15-11-23(12-16-25)33(5,6)24-13-17-26(18-14-24)45-32-38-29(42-21-9-3)35-30(39-32)43-22-10-4/h7-18H,1-4,19-22H2,5-6H3 |
InChI Key |
VQGHUYYABGMTQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=NC(=NC(=N2)OCC=C)OCC=C)C3=CC=C(C=C3)OC4=NC(=NC(=N4)OCC=C)OCC=C |
Origin of Product |
United States |
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